molecular formula C5H5NO3S2 B031122 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- CAS No. 5718-83-2

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Cat. No. B031122
CAS RN: 5718-83-2
M. Wt: 191.2 g/mol
InChI Key: JGRMXPSUZIYDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazolidineacetic acid derivatives represent a class of compounds with significant pharmacological potential, including antimicrobial and aldose reductase inhibitory activities. These compounds are characterized by the presence of a thiazolidine ring, which is essential for their biological activity.

Synthesis Analysis

The synthesis of 3-Thiazolidineacetic acid derivatives often involves multistep reactions starting from basic building blocks like benzaldehyde, thiosemicarbazones, or various ketones. These compounds are synthesized through cyclocondensation reactions, with the use of mercaptoacetic acid as a key reactant to form the thiazolidine ring. Notable methods include direct two-step synthesis from thiosemicarbazide and cyclocondensation with Schiff bases or isothiocyanatosulfonamides under reflux conditions (de Aquino et al., 2008), (Sigmundová & Mečiarová, 1997).

Molecular Structure Analysis

Structural analysis of 3-Thiazolidineacetic acid derivatives reveals a variety of interactions that contribute to their stability and biological activity. Techniques such as X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the molecular structure, showing that these compounds can exhibit non-planar geometries and engage in various intermolecular interactions like hydrogen bonding and π-π stacking (Yahiaoui et al., 2019).

Chemical Reactions and Properties

3-Thiazolidineacetic acid derivatives undergo various chemical reactions, including cyclocondensation, alkylation, and conversion into different functional groups, demonstrating their versatile reactivity. These reactions are crucial for tailoring the compounds for specific biological activities (Omar, Fouli, & el-Garhi, 1991).

Physical Properties Analysis

The physical properties of 3-Thiazolidineacetic acid derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of different substituents on the thiazolidine ring can significantly affect these properties, impacting their pharmacological applications.

Chemical Properties Analysis

These compounds exhibit a wide range of chemical properties, including antimicrobial and antifungal activities. Their effectiveness against various pathogens is attributed to their ability to interact with biological targets, showcasing the importance of the thiazolidine core and substituents in determining their activity profiles (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of compounds including 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids showed promising results in antimicrobial activities. Particularly, some derivatives demonstrated significant antimicrobial effects against Mycobacterium luteus, Mycobacterium tuberculosis, and various strains of Candida, suggesting potential for developing new antimicrobial agents (T. D. de Aquino et al., 2008). Additionally, another study on rhodanineacetic acid derivatives highlighted their potential as antifungal compounds, with some showing strong inhibition against various Candida species (J. Doležel et al., 2009).

Aldose Reductase Inhibitory Activity

Compounds featuring the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid moiety have been identified as potent aldose reductase inhibitors. This enzyme is implicated in diabetic complications, suggesting these compounds could be beneficial in treating conditions like diabetic neuropathy. One study identified a derivative that was over five times more potent than the clinical drug epalrestat, offering a promising avenue for new treatments (Marta Kučerová-Chlupáčová et al., 2020).

Anticancer and Trypanocidal Activities

Research into the synthesis of 5-enamine-4-thiazolidinone derivatives has revealed potential anticancer and trypanocidal activities. Some synthesized compounds showed inhibitory effects against human tumor cell lines and parasites responsible for trypanosomiasis, indicating a dual therapeutic potential for these derivatives (S. Holota et al., 2019).

Hypoglycemic Activity

A study on derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters demonstrated effective hypoglycemic activity in test models. These findings suggest potential applications in managing blood sugar levels, offering an alternative route to developing diabetes treatments (O. Perepelytsya et al., 2019).

Safety And Hazards

As with any chemical compound, “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-” should be handled with care. It’s important to follow safety guidelines to avoid potential hazards .

Future Directions

The future directions for “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-” research could involve further exploration of its pharmacological activities and potential therapeutic applications . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRMXPSUZIYDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063986
Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

CAS RN

5718-83-2
Record name 3-(Carboxymethyl)rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5718-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine-N-acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-thioxo-4-oxothiazolidine)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Glycine (19 g) and sodium hydroxide (20 g) were dissolved in water (50 g), and the resultant solution was cooled to 10° C. Carbon disulfide (19 g) was added dropwise to the solution over 30 minutes with stirring, and then the mixture was allowed to react at 20° C. for three days. Subsequently, a solution of sodium chloroacetate (29 g) in water (60 g) was added dropwise to the reaction mixture over 15 minutes, and the resultant mixture was allowed to react at room temperature for 24 hours. Concentrated hydrochloric acid (90 g) and water (32 g) were added to the reaction mixture, and the resultant mixture was allowed to react at 80° C. for five hours. After completion of reaction, precipitated target crystals were separated through filtration, washed with cold water, and dried to 50° C. for one day, to thereby yield 24 g of the crystals. The purity of the product, as obtained through liquid chromatography, was 98%.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
reactant
Reaction Step Five
Name
Quantity
32 g
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
19 g
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.